molecular formula C11H16N2O4S2 B5141741 N,N-dimethyl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide

N,N-dimethyl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide

Cat. No.: B5141741
M. Wt: 304.4 g/mol
InChI Key: IMYTYWZPGFODFH-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, a morpholine ring, and a sulfonyl group

Preparation Methods

The synthesis of N,N-dimethyl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide involves several steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors under specific conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.

    Attachment of the Morpholine Ring: The morpholine ring is attached through nucleophilic substitution reactions.

    Dimethylation: The final step involves the dimethylation of the nitrogen atom to form the desired compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N,N-dimethyl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N-dimethyl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

N,N-dimethyl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide can be compared with other similar compounds, such as:

    N,N-dimethyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide: This compound has a pyrrole ring instead of a thiophene ring, which affects its chemical reactivity and biological activity.

    N,N-dimethyl-4-morpholin-4-ylsulfonylbenzene-2-carboxamide:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N,N-dimethyl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S2/c1-12(2)11(14)10-7-9(8-18-10)19(15,16)13-3-5-17-6-4-13/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYTYWZPGFODFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CS1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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